molecular formula C12H10N2OS B1296407 (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 76919-41-0

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B1296407
CAS No.: 76919-41-0
M. Wt: 230.29 g/mol
InChI Key: AGNXXFZBPOCOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol ( 76919-41-0) is a high-value chemical building block with a molecular formula of C12H10N2OS and a molecular weight of 230.28 g/mol . This compound serves as a key precursor in medicinal chemistry research, particularly for the synthesis of novel heterocyclic hybrids with demonstrated biological activity. Derivatives of the 6-phenylimidazo[2,1-b]thiazole scaffold have shown significant promise in pharmacological screening. Scientific studies have synthesized and evaluated related derivatives for potent antifungal activity against dermatophyte strains such as Trichophyton rubrum and Microsporum audounii , with some compounds exhibiting efficacy comparable to or greater than the standard drug ketoconazole . Furthermore, this chemical scaffold is integral to research on antitubercular agents ; hybrid molecules incorporating similar structures have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis , with some leads showing lower minimum inhibitory concentrations (MIC) than standard drugs like ethambutol . The compound has a calculated density of 1.37 g/cm³ and a melting point of 198-200°C . Its structure, defined by the canonical SMILES C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO, features a methanol functional group that facilitates further chemical modifications for developing structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNXXFZBPOCOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318548
Record name (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76919-41-0
Record name 76919-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Phenylimidazo[2,1-b]thiazoles

This initial step involves the reaction of 2-bromo-1-phenylethanones with thiazol-2-amines under reflux conditions in acetone. The reaction typically requires several hours to achieve satisfactory yields.

General Procedure:

Conversion to (6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol

The next step involves the reaction of synthesized thiazoles with chloroacetyl chloride in 1,4-dioxane to produce 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. These intermediates are then subjected to further reactions to yield the final product.

Key Reaction Conditions:

Recent advancements have introduced microwave-assisted synthesis as a more efficient method for preparing derivatives of (6-Phenylimidazo[2,1-b]thiazol). This technique significantly reduces reaction times and improves yields.

Hantzsch Thiazole Reaction

The Hantzsch thiazole reaction is employed for synthesizing N-phenyl derivatives from the chloroethanones and thioureas under microwave irradiation.

Optimal Conditions:

Solvent Temperature (°C) Time (min) Yield (%)
No solvent 90–120 15 Trace
Ethanol 90–120 30 85
Methanol 90 30 95
Acetonitrile 90–100 15–30 55

The highest yield was achieved using methanol at a temperature of 90 °C for 30 minutes, resulting in up to 95% yield of the desired product.

The synthesized compounds are characterized using various spectroscopic techniques such as NMR and mass spectrometry. The presence of characteristic signals confirms the formation of the intended structures.

Spectroscopic Data:

For instance:

  • The $$ ^{13}C $$ NMR spectra display C=N signals around δ 164 ppm.
  • The $$ ^{1}H $$ NMR spectra show a broad singlet around δ 11 ppm corresponding to NH functionality.

The preparation of (6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol involves a series of well-defined steps that can be optimized using microwave-assisted methods for enhanced efficiency and yield. The methodologies discussed provide a comprehensive pathway for researchers interested in synthesizing this compound for further applications in drug discovery and development.

Scientific Research Applications

The compound exhibits significant biological properties, particularly in the fields of oncology and microbiology. Research indicates that it may have antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Research

The antiproliferative effects against various cancer cell lines make this compound a candidate for further development in cancer therapies. Studies have demonstrated dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent.

Study ReferenceCell LineEffect Observed
MCF-7Inhibition of proliferation
HeLaInduction of apoptosis

Biochemical Studies

The compound's interaction with cytochrome P450 enzymes suggests its utility in studies related to drug metabolism and pharmacokinetics. By understanding how this compound affects enzyme activity, researchers can gain insights into metabolic pathways and potential drug interactions.

Enzyme TargetEffect Observed
Cytochrome P450 1A2Inhibition of activity
Cytochrome P450 3A4Modulation of substrate metabolism

Microbiological Applications

Preliminary studies indicate that this compound may exhibit antimicrobial properties. This aspect is particularly relevant for developing new antimicrobial agents against resistant strains of bacteria.

Case Studies

Several case studies have investigated the biological effects and applications of this compound:

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm programmed cell death.

Case Study 2: Enzyme Interaction Analysis

Research involving human liver microsomes showed that the compound inhibited specific cytochrome P450 enzymes. This finding is crucial for understanding the compound's pharmacokinetic profile and its implications for drug-drug interactions.

Mechanism of Action

The mechanism of action of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Methyl or chloro substituents reduce XLogP3 compared to the phenyl group, enhancing water solubility .
  • Bioactivity : The 4-methylsulfonylphenyl analogue (XLogP3 = 2.1) demonstrates potent anticancer activity, likely due to enhanced electron-withdrawing effects and target binding .
  • Antitubercular Activity : The cyclohexyl-substituted derivative exhibits 100% inhibition at >6.25 µg/mL, attributed to increased steric bulk and membrane penetration .

Comparison with Analogues

  • Anticancer Analogues : Derivatives like 6-(4-methylsulfonylphenyl)imidazo[2,1-b]thiazole are synthesized via Vilsmeier-Haack formylation followed by Suzuki-Miyaura coupling, achieving yields of 70–85% .
  • Antitubercular Hybrids : Cyclohexyl-substituted analogues require multi-step hydrazine-carbodithioate reactions, yielding 25–57% .

Target Compound

Analogues

  • Anticancer : The N,N-dimethyl derivative of 6-(4-methylsulfonylphenyl)imidazo[2,1-b]thiazole shows IC₅₀ = 1.2 µM against HepG2 cells, comparable to cisplatin .
  • Antitubercular: (2-Cyclohexyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol achieves 100% inhibition of Mycobacterium tuberculosis at >6.25 µg/mL, outperforming first-line drugs like isoniazid .
  • Anti-inflammatory : Imidazothiazole-chalcone hybrids exhibit antioxidant activity via DPPH radical scavenging (IC₅₀ = 12–18 µM) .

Structure-Activity Relationships (SAR)

C5 Substitution: Hydroxymethyl or cyanoacrylate groups enhance hydrogen bonding with biological targets, improving potency .

C6 Aryl Groups : Electron-withdrawing substituents (e.g., methylsulfonyl) increase anticancer activity by stabilizing ligand-receptor interactions .

C2 Modification : Methyl or cyclohexyl groups improve metabolic stability and membrane permeability .

Biological Activity

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a unique structural framework that includes an imidazo-thiazole core and a phenolic methanol group, which may contribute to its diverse biological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₀N₂OS
  • Molecular Weight : 230.29 g/mol
  • CAS Number : 76919-41-0
  • Melting Point : 198-200 °C

The biological activity of this compound can be attributed to its interaction with various cellular targets:

Target Interactions

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes, which are essential for drug metabolism.
  • Cellular Proliferation : The compound has shown dose-dependent antiproliferative effects against various cancer cell lines, indicating potential anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant activity against cancer cells. For instance:

  • In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in human acute myeloid leukemia (AML) cell lines such as MV4-11. The IC50 values for these effects are reported to be very low (as low as 0.002 μM) for some derivatives in related studies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds within the same class have exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains including E. coli and S. aureus .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • The presence of the phenolic methanol group at the 5-position enhances its reactivity and potential interactions with biological macromolecules.
CompoundActivity TypeIC50/MIC ValuesReference
This compoundAntiproliferative0.002 μM (MV4-11)
Related Thiazole DerivativeAntimicrobialMIC = 0.0195 mg/mL (E. coli)

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of thiazole compounds, including this compound. The findings indicated that modifications in the structure significantly impacted their biological activity against specific cancer cell lines and bacterial strains.

Example Case Study

In a study investigating the efficacy of thiazole derivatives against AML:

  • A derivative closely related to this compound showed high potency with IC50 values indicating strong inhibition of FLT3 kinase activity in AML cells .

Q & A

Q. What are the common synthetic routes for (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol, and how are reaction conditions optimized?

Answer: Synthesis typically involves cyclization or functionalization of imidazo-thiazole precursors. Key methods include:

  • Microwave-assisted Hantzsch thiazole synthesis : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation improves reaction efficiency and yield .
  • Ionic liquid-mediated one-pot synthesis : Using [Bmim]Br as a solvent and catalyst enables eco-friendly, high-yield synthesis of derivatives (e.g., hydrazine hybrids) .
  • Demethylation with BBr₃ : For hydroxyl group introduction, BBr₃ in anhydrous dichloromethane at −78°C under N₂ is effective, as seen in pan-RAF inhibitor synthesis .
    Optimization factors : Catalyst choice (e.g., gold for atom-economical cyclization ), solvent (PEG-400 for heterogenous catalysis ), and temperature control to minimize side reactions.

Q. How is the structural identity of this compound verified experimentally?

Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and thiazole/imidazole carbons (δ 140–160 ppm) confirm core structure .
    • IR : Hydroxyl (-OH) stretching (3200–3600 cm⁻¹) and C-N/C-S bonds (1100–1250 cm⁻¹) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve bond lengths/angles and intermolecular interactions, critical for confirming stereochemistry .

Advanced Research Questions

Q. What strategies address low yield or purity in the synthesis of imidazo-thiazole derivatives?

Answer:

  • Byproduct mitigation : Use TLC or HPLC to monitor intermediates (e.g., thiourea adducts) and adjust stoichiometry .
  • Purification : Recrystallization in water/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) isolates target compounds .
  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 reduces side reactions during chlorobenzyl-oxy-phenyl-ethyl-thio-tetrazole synthesis .

Q. How does crystallographic data inform the biological activity of this compound?

Answer:

  • Binding mode analysis : Co-crystallization with target proteins (e.g., IDO1 in PDB:6KOF) reveals hydrogen bonding and hydrophobic interactions. For example, the imidazo-thiazole core anchors to the heme pocket, while the phenyl group engages in π-π stacking .
  • Structure-activity relationship (SAR) : Modifications at the 5-position (e.g., methanol substitution) enhance solubility and target affinity, as seen in pan-RAF inhibitors .

Q. How can researchers evaluate the compound’s selectivity for kinase targets (e.g., EGFR, RAF)?

Answer:

  • Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., 5-lipoxygenase inhibition at 89% and EGFR kinase at 63% for related compounds ).
  • Cellular models : Test anti-proliferative effects in melanoma lines (e.g., A375) with Western blotting for p-ERK/p-MEK to confirm RAF pathway inhibition .
  • Computational docking : Use AutoDock or Schrödinger to predict binding poses and prioritize derivatives for synthesis .

Methodological Challenges

Q. How are data contradictions resolved when different synthetic routes yield varying bioactivity?

Answer:

  • Purity validation : Compare HPLC/LC-MS profiles to rule out impurities .
  • Crystallographic consistency : Cross-validate NMR/X-ray data to ensure structural fidelity .
  • Dose-response assays : Re-test compounds under standardized conditions (e.g., fixed DMSO concentration) to isolate structure-dependent effects .

Q. What in vivo models are suitable for evaluating anti-melanoma efficacy?

Answer:

  • Xenograft models : Implant A375 cells in nude mice and administer derivatives intraperitoneally (e.g., 10–50 mg/kg) to assess tumor regression .
  • Pharmacokinetics : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.